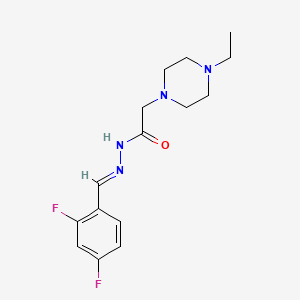![molecular formula C20H30N2O3 B5599270 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds known as spirocyclic compounds, which are characterized by their unique structures consisting of two or more rings that share a single atom. The spiro compounds, especially those containing heteroatoms such as oxygen and nitrogen in their structures, have attracted interest due to their pharmacological properties and their use in medicinal chemistry.
Synthesis Analysis
Spirocyclic compounds, including those similar to the specified compound, are synthesized through various methods, including Michael addition reactions, cyclization reactions, and Prins/pinacol cascade processes. These methods allow for the formation of complex spirocyclic frameworks with high selectivity and yield, demonstrating the synthetic versatility of spiro compounds (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structures of spirocyclic compounds are characterized by their spirocyclic centers, where the rings are connected through a single atom. X-ray crystallography studies have been conducted to determine the precise molecular configurations of these compounds, revealing details such as chair conformations, planar furan rings, and the orientation of substituents (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds can be influenced by the presence of functional groups and the spirocyclic framework itself. Studies have shown that these compounds undergo various chemical reactions, including cycloadditions, which can lead to the formation of new spirocyclic derivatives with interesting biological activities (Chiaroni et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their potential as antihypertensive agents, demonstrating activity in spontaneous hypertensive rats and identifying specific compounds as alpha-adrenergic blockers (Caroon et al., 1981).
Chemical Synthesis and Structural Analysis
- Studies have detailed the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, contributing to the methodology in organic chemistry (Martin‐Lopez & Bermejo, 1998).
- Research on spirolactams has shown their utility as conformationally restricted pseudopeptides, indicating their significance in peptide synthesis and conformational analysis (Fernandez et al., 2002).
Reactivity and Structural Element Examination
- Comparative studies have been conducted on the reactivity of related structural elements, providing insights into their chemical behavior and potential applications in developing new antibiotics (Oh & Kohn, 1992).
Propiedades
IUPAC Name |
9-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,24)11-9-16-5-7-17(8-6-16)13-22-12-4-10-20(15-22)14-21(3)18(23)25-20/h5-8,24H,4,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBHRBMLGGGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCCC3(C2)CN(C(=O)O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)
